

An In-depth Technical Guide to IT-143A (CAS Number: 183485-32-7)

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Compound of Interest

Compound Name: IT-143A

Cat. No.: B10820761

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Abstract

IT-143A is a naturally occurring piericidin-group antibiotic isolated from *Streptomyces* sp. IT-143. As a member of the piericidin family, its primary mechanism of action is the potent and specific inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). This disruption of cellular respiration leads to a cascade of downstream effects, including the generation of reactive oxygen species (ROS), induction of apoptosis, and a shift in cellular metabolism towards glycolysis. These properties confer upon **IT-143A** significant antimicrobial and potential cytotoxic activities. This technical guide provides a comprehensive overview of the available data on **IT-143A**, including its physicochemical properties, biological activity, and the underlying molecular mechanisms. Detailed experimental protocols for its isolation, purification, and biological evaluation are also presented, alongside visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this promising bioactive compound.

Physicochemical and Biological Properties

IT-143A is a bacterial metabolite with a molecular formula of $C_{29}H_{43}NO_4$ and a molecular weight of 469.7 g/mol. It is characterized as an oil and is soluble in ethanol, methanol, DMSO, and dimethyl formamide.[1]

Table 1: Physicochemical Properties of IT-143A

Property	Value	Reference
CAS Number	183485-32-7	
Molecular Formula	C ₂₉ H ₄₃ NO ₄	
Formula Weight	469.7	
Appearance	Oil	
Purity	≥95%	
Solubility	Soluble in ethanol, methanol, DMSO, and dimethyl formamide.	
Storage	-20°C	
Stability	≥ 4 years at -20°C	
Origin	Streptomyces sp. IT-143	

Table 2: Antimicrobial Activity of IT-143A

Organism	Activity	MIC (µg/mL)	Reference
Micrococcus luteus	Antibacterial	6.25	
Aspergillus fumigatus	Antifungal	12.5 - 25	
Trichophyton rubrum	Antifungal	12.5 - 25	

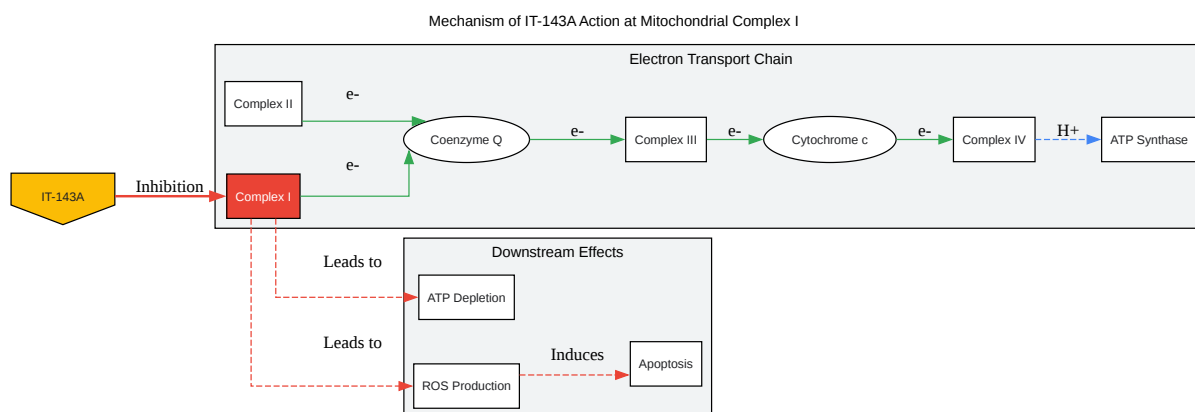
Mechanism of Action and Signaling Pathways

The primary molecular target of **IT-143A**, like other piericidins, is the mitochondrial Complex I (NADH:ubiquinone oxidoreductase). By inhibiting this enzyme, **IT-143A** disrupts the electron transport chain, leading to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS), which in turn can induce apoptosis.

Inhibition of Mitochondrial Complex I

IT-143A acts as a competitive inhibitor at the ubiquinone binding site of Complex I. This blockage of electron flow from NADH to coenzyme Q has several immediate consequences:

- **Disruption of the Proton Motive Force:** The inhibition of electron transport halts the pumping of protons across the inner mitochondrial membrane, dissipating the proton gradient necessary for ATP synthesis by ATP synthase (Complex V).
- **Induction of Oxidative Stress:** The stalled electron transport chain leads to the leakage of electrons and the subsequent formation of superoxide radicals and other ROS. This oxidative stress can damage cellular macromolecules and trigger programmed cell death.
- **Metabolic Shift:** With oxidative phosphorylation impaired, cells are forced to rely more heavily on glycolysis for ATP production.



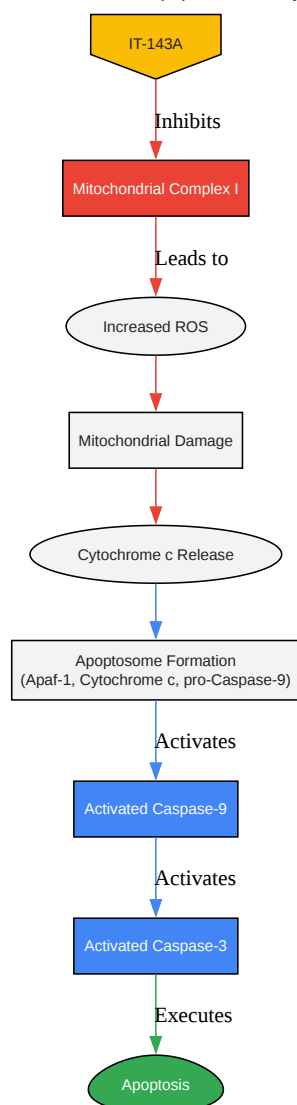
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IT-143A inhibiting Complex I of the electron transport chain.

Induction of Apoptosis

The cellular stress induced by **IT-143A**, particularly the increase in ROS, can activate the intrinsic pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, which then triggers a caspase cascade, ultimately leading to programmed cell death.

IT-143A Induced Apoptotic Pathway



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Signaling cascade of **IT-143A**-induced apoptosis.

Experimental Protocols

The following protocols are based on the methodologies described for the isolation and characterization of piericidin-group antibiotics and provide a framework for working with **IT-143A**.

Isolation and Purification of IT-143A

This protocol describes the general procedure for obtaining **IT-143A** from a culture of *Streptomyces* sp. IT-143.

1. Fermentation:

- Culture *Streptomyces* sp. IT-143 in a suitable liquid medium (e.g., yeast extract-malt extract broth) in a fermentor under optimal conditions (e.g., 28°C, 200 rpm) for 7-10 days.
- Monitor the production of **IT-143A** by chromatographic analysis of small culture samples.

2. Extraction:

- Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation or filtration.
- Extract the supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate, three times.
- Combine the organic extracts and concentrate under reduced pressure to yield a crude extract.

3. Chromatographic Purification:

- Subject the crude extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
- Collect fractions and analyze by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing **IT-143A**.
- Pool the **IT-143A**-containing fractions and concentrate.
- Perform further purification by preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol-water gradient) to obtain pure **IT-143A**.

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Workflow for the isolation and purification of **IT-143A**.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of **IT-143A** can be determined using the broth microdilution method.

1. Preparation of Inoculum:

- Grow the test microorganism (e.g., *M. luteus*, *A. fumigatus*) in a suitable broth medium to the mid-logarithmic phase.
- Adjust the turbidity of the culture to a 0.5 McFarland standard.

2. Preparation of **IT-143A** dilutions:

- Prepare a stock solution of **IT-143A** in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium.

3. Inoculation and Incubation:

- Inoculate each well of the microtiter plate with the prepared microbial suspension.
- Include a positive control (microorganism with no **IT-143A**) and a negative control (medium only).
- Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

4. Determination of MIC:

- The MIC is the lowest concentration of **IT-143A** that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay

The cytotoxic effect of **IT-143A** on mammalian cell lines can be assessed using a standard MTT assay.

1. Cell Seeding:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

2. Compound Treatment:

- Prepare serial dilutions of **IT-143A** in cell culture medium.
- Replace the medium in the wells with the medium containing different concentrations of **IT-143A**.
- Include a vehicle control (medium with the same concentration of solvent used to dissolve **IT-143A**).
- Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

3. MTT Assay:

- Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
- Remove the medium and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC₅₀ value (the concentration of **IT-143A** that inhibits cell growth by 50%) by plotting a dose-response curve.

Conclusion

IT-143A is a piericidin-group antibiotic with demonstrated antimicrobial activity. Its mechanism of action, centered on the inhibition of mitochondrial Complex I, makes it a compound of interest for further investigation, not only for its potential as an antimicrobial agent but also for its cytotoxic properties that could be explored in the context of cancer research. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to undertake further studies on **IT-143A** and

to unlock its full therapeutic potential. Further research is warranted to fully elucidate its spectrum of activity, in vivo efficacy, and safety profile.

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References

- 1. biorxiv.org [biorxiv.org]
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